molecular formula C14H13BrN2O2 B5739890 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide

2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide

Cat. No.: B5739890
M. Wt: 321.17 g/mol
InChI Key: CEQHRJYLVBHXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide acts as an antagonist for the adenosine A2A receptor, preventing the binding of adenosine and other agonists. This results in a decrease in the downstream signaling pathways that are activated by the receptor. This compound has been shown to have high affinity and selectivity for the adenosine A2A receptor, making it a useful tool for the study of this receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cAMP production and the modulation of neurotransmitter release. This compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models of Parkinson's disease and ischemic stroke.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide in lab experiments is its high affinity and selectivity for the adenosine A2A receptor, making it a useful tool for the study of this receptor. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to bind to other receptors in addition to the adenosine A2A receptor. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its use in some research applications.

Future Directions

There are several future directions for the use of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide in scientific research. One direction is the development of novel compounds based on the structure of this compound with improved affinity and selectivity for the adenosine A2A receptor. Another direction is the study of the potential therapeutic applications of this compound and related compounds, particularly in the treatment of neurological disorders. Additionally, the use of this compound in combination with other compounds may provide new insights into the mechanisms of GPCR signaling and drug development.

Synthesis Methods

The synthesis of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide involves the reaction of 3-bromoanisole with 2-pyridinemethanol in the presence of acetic anhydride. The resulting product is then treated with acetic acid and hydrochloric acid to yield this compound. This method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has been used in various scientific research applications, including as a ligand for the study of G protein-coupled receptors (GPCRs) and as a tool for the development of new drugs. This compound has been shown to bind to the adenosine A2A receptor, a GPCR that is involved in various physiological processes, including inflammation, cardiovascular function, and neuroprotection. This compound has also been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-11-4-3-6-13(8-11)19-10-14(18)17-9-12-5-1-2-7-16-12/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQHRJYLVBHXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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